3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a bicyclic heteroaromatic system. Attached to this core is a piperidin-4-yl group substituted at the 1-position with a 3-(phenylthio)propanoyl moiety. The phenylthio group introduces a sulfur atom into the side chain, which may enhance lipophilicity and metabolic stability compared to oxygen-based analogues.
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(10-14-28-17-5-2-1-3-6-17)24-12-8-16(9-13-24)25-15-23-20-18(21(25)27)7-4-11-22-20/h1-7,11,15-16H,8-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSSYCBBGPVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrimidine derivatives.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the phenylthio group: This step often involves the use of thiolating agents such as thiophenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidinone core can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can enhance binding affinity through hydrophobic interactions, while the pyrido[2,3-d]pyrimidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Thiazole Substitutions
- Compounds K1-K5 (3-(2-(2-phenylthiazol-4-yl)ethyl derivatives): Structure: Feature a thiazole ring linked via an ethyl group to the piperidine moiety. Activity: Demonstrated cytotoxic effects against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values ranging from 5–20 µM . Comparison: The target compound replaces the thiazole-ethyl group with a phenylthio-propanoyl chain.
Piperidine Derivatives with Aromatic Substituents
- Compound 50e (8-(4-(3,4-dichlorobenzyl)piperidin-1-yl) derivative):
- Structure : Contains a dichlorobenzyl group on the piperidine ring.
- Activity : Evaluated for kinase inhibition (specific targets unspecified) with moderate potency (IC₅₀ ~100 nM) .
- Comparison : The target compound’s phenylthio group lacks halogen atoms, which may reduce electron-withdrawing effects but enhance metabolic stability by avoiding dehalogenation pathways .
Aminoethyl and Dialkylamino Substitutions
- Compound III (3-(2-piperidinylethyl) derivative): Structure: Features a basic piperidinylethyl side chain. Activity: Exhibited anxiolytic and analgesic effects in rodent models, likely via central nervous system receptor modulation . Comparison: The target compound’s propanoyl ester is less basic, which may reduce blood-brain barrier penetration, limiting CNS activity but improving peripheral target engagement .
Anticancer Triazolopyrimidinones
- Compounds in : Structure: Triazolopyrimidinones with hydrazone and thione substituents. Activity: Showed antitumor activity against MCF-7 and HepG2 (IC₅₀: 2–10 µM), comparable to doxorubicin .
mPGES-1 Enzyme Inhibitors
- 2-Aryl-Substituted Analogues: Structure: 2-Aryl groups on the pyridopyrimidinone core. Activity: Inhibited microsomal prostaglandin E2 synthase-1 (mPGES-1) with IC₅₀ values of 0.1–1 µM. Docking studies suggest aryl groups interact with hydrophobic enzyme pockets .
Data Tables: Structural and Activity Comparison
Table 2. Electronic and Physicochemical Properties
| Compound Class | LogP (Predicted) | Hydrogen Bond Acceptors | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~3.5 | 5 | High (thioether) |
| K1-K5 | ~2.8 | 6 | Moderate |
| 50e | ~4.0 | 4 | Low (halogenated) |
| mPGES-1 Inhibitors | ~2.5 | 5 | Moderate |
Research Findings and Implications
Sulfur vs. Oxygen Substituents : The phenylthio group in the target compound may confer higher metabolic stability than oxygen-based analogues (e.g., esters), as thioethers resist esterase-mediated hydrolysis .
Anticancer Potential: While direct data are lacking, structural similarities to cytotoxic pyridopyrimidinones (e.g., K1-K5) suggest possible antitumor activity, warranting further screening .
Biological Activity
The compound 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₈N₄OS
- Molecular Weight: 342.43 g/mol
- CAS Number: Not specified in the available literature.
The compound features a piperidine ring and a pyrido[2,3-d]pyrimidine moiety, which are known to contribute to various biological activities, including kinase inhibition and cytotoxic effects against cancer cells.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class typically exert their effects through the inhibition of specific kinases. Notably, they have been shown to inhibit:
- Dihydrofolate reductase (DHFR)
- Tyrosine kinases , such as Abl and MAP kinases
These targets are critical in cellular processes such as proliferation, survival, and apoptosis in cancer cells .
In Vitro Studies
A study evaluating the antitumor activity of several pyrido[2,3-d]pyrimidines found that certain derivatives exhibited significant inhibitory effects on cancer cell lines. For instance:
- IC₅₀ values for some derivatives were reported as low as 13 nM against EGFR kinase .
- The compound was tested against various cell lines including NCI-H1975 and A549, demonstrating potent cytotoxicity.
Table 1: Summary of Biological Activity
| Compound Name | Cell Line Tested | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NCI-H1975 | 13 | EGFR Inhibition |
| Compound B | A549 | 25 | DHFR Inhibition |
| Compound C | NCI-H460 | 30 | MAP Kinase Inhibition |
Case Studies
Several studies have highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives:
- EGFR Inhibitors : A series of compounds demonstrated significant inhibition of EGFR mutations associated with non-small cell lung cancer (NSCLC), leading to enhanced apoptosis in resistant cell lines .
- Combination Therapy : Research indicated that combining these compounds with existing chemotherapeutics could enhance overall efficacy and reduce resistance in tumor cells .
Q & A
Q. Advanced
- Convergent synthesis : Prepare piperidine and pyridopyrimidinone fragments separately before coupling .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during acylations .
- Flow chemistry : Continuous reactors minimize intermediate purification and reduce reaction times .
How stable is this compound under physiological conditions?
Advanced
Stability assays include:
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma stability : Test in human plasma at 37°C; ester groups may hydrolyze rapidly .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials .
What alternative derivatives show promise in drug discovery?
Advanced
Derivatives with enhanced pharmacokinetics:
- Fluorinated analogs : Replace phenylthio with trifluoromethyl for improved BBB penetration .
- Heterocyclic replacements : Substitute pyrido[2,3-d]pyrimidinone with thieno[3,2-d]pyrimidinone to modulate solubility .
- Prodrugs : Introduce phosphate esters for delayed release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
